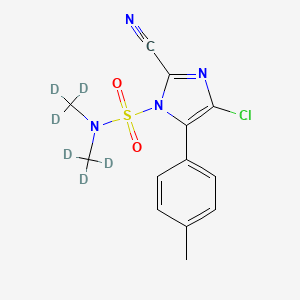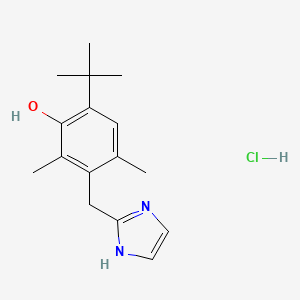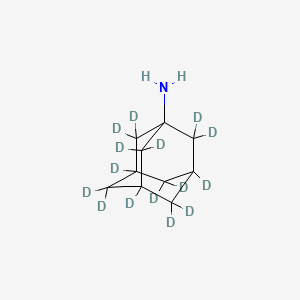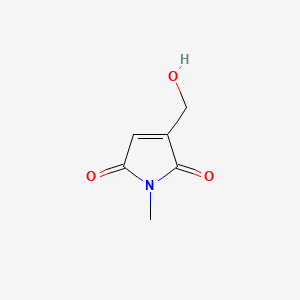
Cyazofamid-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans . It is an ivory, odorless solid powder . It is also known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide .
Molecular Structure Analysis
Cyazofamid has the molecular formula C13H13ClN4O2S and a molecular mass of 324.8 . The exact molecular structure of Cyazofamid-d6 is not provided in the available resources.
Chemical Reactions Analysis
Cyazofamid’s mode of action involves inhibiting the complex III: cytochrome bc1(ubiquinone reductase) at Qi site in the mitochondria of Oomycetes fungi (such as Phytophthora, Plasmopara, Pseudoperonospora, and Pythium) .
Physical And Chemical Properties Analysis
Cyazofamid is relatively insoluble in water (0.1 mg/L), exhibits low volatility, and has a melting point of 152.7 °C . It is also unstable in methanol, toluene, and n-octanol .
Applications De Recherche Scientifique
Advances in Drug Metabolism and Toxicity Mitigation
The metabolism of certain drugs involves complex biochemical pathways, which can lead to the formation of reactive metabolites responsible for various toxicities. For instance, the metabolism of oxazaphosphorines (e.g., cyclophosphamide, ifosfamide) by cytochrome P450 enzymes generates metabolites like acrolein and chloroacetaldehyde, leading to significant side effects such as urotoxicity, neurotoxicity, and nephrotoxicity. Innovative strategies to limit these adverse effects include the use of antidotes, modulation of metabolic pathways, and the design of new drugs that bypass problematic metabolic transformations (Giraud et al., 2010).
Pharmacogenomics: Tailoring Drug Therapy to Genetic Profiles
The field of pharmacogenomics plays a crucial role in optimizing drug therapy based on individual genetic profiles, which can significantly affect drug metabolism and efficacy. The variability in genes encoding drug-metabolizing enzymes, such as CYP2D6, influences the pharmacokinetics and pharmacodynamics of many drugs, highlighting the need for personalized medication strategies to enhance treatment outcomes and reduce adverse effects (Taylor et al., 2020).
Mécanisme D'action
Target of Action
Cyazofamid-d6 is a fungicide that primarily targets Oomycete fungi . These fungi are responsible for various plant diseases and can have a significant impact on agricultural yield. The compound’s action against these fungi makes it a valuable tool in the protection of crops.
Mode of Action
The mode of action of this compound involves the inhibition of all stages of fungal development . It is thought to bind to the Qi center of Coenzyme Q – cytochrome c reductase , a key enzyme in the electron transport chain of the fungi. This binding disrupts the normal function of the enzyme, thereby inhibiting the growth and reproduction of the fungi.
Biochemical Pathways
The biochemical pathway affected by this compound is the electron transport chain, specifically the function of Coenzyme Q – cytochrome c reductase . By binding to the Qi center of this enzyme, this compound disrupts the normal flow of electrons through the chain. This disruption prevents the fungi from producing the energy they need to grow and reproduce, effectively inhibiting their development .
Pharmacokinetics
It is known that the compound has a low aqueous solubility and is volatile . These properties suggest that it is unlikely to leach into groundwater and may be prone to evaporation. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of this compound’s action is the effective control of Oomycete fungi . By inhibiting the fungi’s ability to grow and reproduce, the compound helps to prevent the spread of fungal diseases in crops. This can lead to healthier plants and improved agricultural yield.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its volatility suggests that it may evaporate more quickly in hot, dry conditions . Additionally, its low aqueous solubility means that it is unlikely to be washed away by rain or irrigation
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Cyazofamid-d6, like its parent compound Cyazofamid, is expected to play a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. Its mode of action is thought to involve binding to the Qi center of Coenzyme Q – cytochrome c reductase . This interaction disrupts the mitochondrial respiratory chain, thereby inhibiting the growth of fungi .
Cellular Effects
Studies on Cyazofamid have shown that it can cause neurite degeneration in SH-SY5Y cells . It’s plausible that this compound may have similar effects on cellular function, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of Cyazofamid. It is thought to bind to the Qi center of Coenzyme Q – cytochrome c reductase . This binding interaction disrupts the mitochondrial respiratory chain, leading to the inhibition of fungal growth .
Temporal Effects in Laboratory Settings
Cyazofamid is known to degrade rapidly in aerobic soil, forming major degradations such as 4-chloro-5-p-tolylimidazole-2-carbonitrile (CCIM), 4-chloro-5-p-tolylimidazole-2-carboxamide (CCIM–AM), and 4-chloro-5-p-tolylimidazole-2-carboxylic acid (CTCA) . It’s plausible that this compound may exhibit similar degradation patterns.
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. Cyazofamid has a relatively low toxicological profile in mammals
Metabolic Pathways
Cyazofamid is known to undergo oxidation to form various metabolites . It’s plausible that this compound may be involved in similar metabolic pathways.
Subcellular Localization
Given that Cyazofamid is known to bind to the Qi center of Coenzyme Q – cytochrome c reductase , it’s plausible that this compound may also localize to the mitochondria where this enzyme complex is found.
Propriétés
IUPAC Name |
4-chloro-2-cyano-5-(4-methylphenyl)-N,N-bis(trideuteriomethyl)imidazole-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMMRDKEKCERS-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])S(=O)(=O)N1C(=NC(=C1C2=CC=C(C=C2)C)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)




